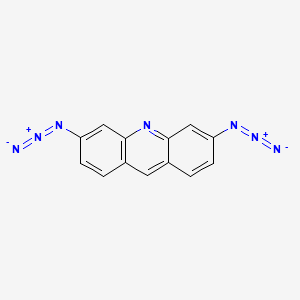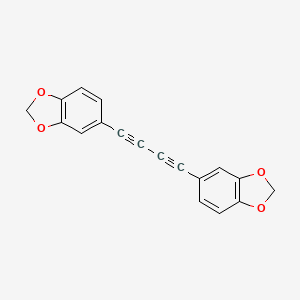
1-(Diethoxymethyl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
1-(Diethoxymethyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The diethoxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the reactivity and stability of the compound. The cyclopentene ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Cyclopentene: A simpler analog without the diethoxymethyl group.
Cyclopentadiene: Contains a diene system, making it more reactive in certain reactions.
Cyclohexene: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 1-(Diethoxymethyl)cyclopent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentene ring and the diethoxymethyl group makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
60638-19-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(diethoxymethyl)cyclopentene |
InChI |
InChI=1S/C10H18O2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
USVMTIQYRSWUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



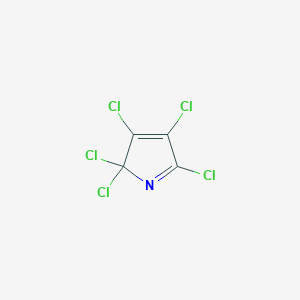
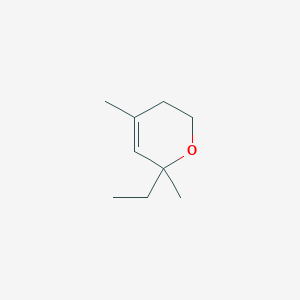

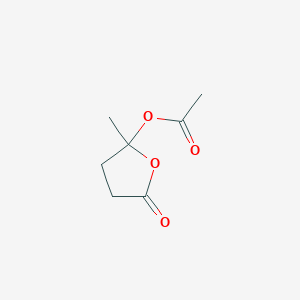
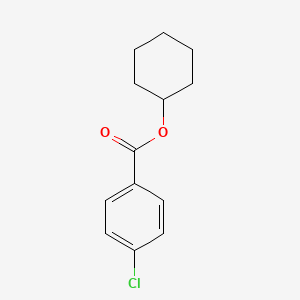
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
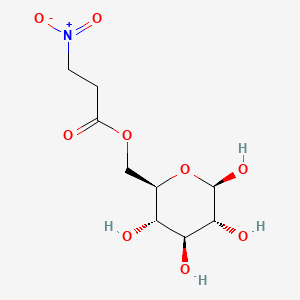
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
